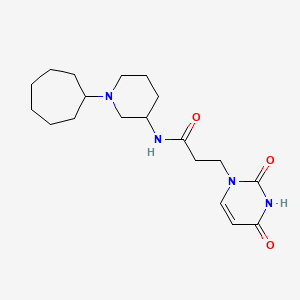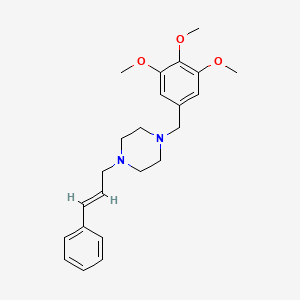![molecular formula C15H16N4O2 B6101535 3-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-8-methylquinazolin-4(3H)-one](/img/structure/B6101535.png)
3-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-8-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-8-methylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family of organic compounds. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-8-methylquinazolin-4(3H)-one is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to prevent the growth and spread of tumors. Additionally, it has been shown to reduce the production of inflammatory cytokines, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-8-methylquinazolin-4(3H)-one in lab experiments is its high purity and yield. Additionally, it has been extensively studied and its properties are well understood, which makes it a reliable compound for use in scientific research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-8-methylquinazolin-4(3H)-one. One potential area of research is to further investigate its anti-cancer properties and to explore its potential as a treatment for cancer. Additionally, further research could be done to investigate its anti-inflammatory properties and to explore its potential as a treatment for inflammatory disorders. Finally, future research could focus on understanding the compound's mechanism of action in more detail, which could help to identify new therapeutic targets.
Méthodes De Synthèse
The synthesis of 3-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-8-methylquinazolin-4(3H)-one involves the reaction of 2-aminobenzonitrile with 2-bromo-1-methylimidazole in the presence of potassium carbonate and palladium acetate. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
3-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-8-methylquinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, with studies indicating that it can inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory properties, with studies indicating that it can reduce inflammation in animal models.
Propriétés
IUPAC Name |
3-[2-hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-4-3-5-11-13(10)17-9-19(15(11)21)8-12(20)14-16-6-7-18(14)2/h3-7,9,12,20H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMWJLDKBFISID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(C3=NC=CN3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6101455.png)
![{3-(4-fluorobenzyl)-1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol](/img/structure/B6101479.png)
![3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6101481.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6101488.png)
![4-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B6101496.png)
![ethyl 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B6101503.png)
![1-(3-methoxyphenyl)-4-{[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B6101505.png)
![5-(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6101508.png)

![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6101521.png)
![N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6101524.png)

![N-(2-isopropoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6101546.png)
![2-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6101559.png)